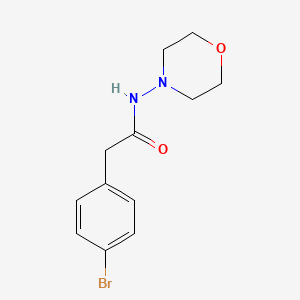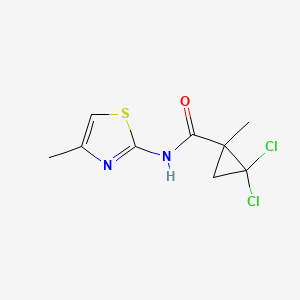
N-(4-methoxy-2-nitrophenyl)-5-propylthiophene-3-carboxamide
Overview
Description
N-(4-methoxy-2-nitrophenyl)-5-propylthiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-5-propylthiophene-3-carboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline. One common method includes reacting 4-methoxy-2-nitroaniline with acetic anhydride in an acetic acid solvent. The reaction is carried out at room temperature for approximately 18 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted derivatives.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-5-propylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with cannabinoid receptors, leading to antinociceptive effects . The compound may also inhibit enzymes such as fatty acid amide hydrolase, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: This compound shares a similar structure but differs in the acetamide group instead of the thiophene ring.
N-(4-methoxy-2-nitrophenyl)hexadecanamide: This compound is a palmitoylethanolamide analogue and has been studied for its antinociceptive properties.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-5-propylthiophene-3-carboxamide is unique due to its thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-4-12-7-10(9-22-12)15(18)16-13-6-5-11(21-2)8-14(13)17(19)20/h5-9H,3-4H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVWSHNXSKVINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4179681.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B4179698.png)
![(4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4179700.png)

![1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE](/img/structure/B4179706.png)
![5-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4179710.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B4179716.png)
METHANONE](/img/structure/B4179738.png)
![2-(3-METHYL-4-NITROPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B4179743.png)
![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)


![2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B4179769.png)
